Phenol, 2-(diethoxymethyl)-

Description

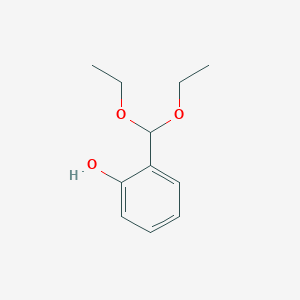

Phenol, 2-(diethoxymethyl)- is an ortho-substituted phenol derivative characterized by a diethoxymethyl (-CH(OCH₂CH₃)₂) group at the second position of the aromatic ring. This substituent introduces steric bulk and altered electronic properties compared to phenol, impacting its physicochemical behavior, reactivity, and applications. Replacing the aldehyde group in such analogs with a hydroxyl group (-OH) yields the phenol derivative, estimated to have a molecular formula of C₁₁H₁₆O₃ and a molecular weight of 208.25 g/mol (similar to benzaldehyde-derived structures) .

The diethoxymethyl group is an acetal, which enhances stability under basic conditions and modulates lipophilicity. This compound likely serves as an intermediate in organic synthesis, particularly in protecting group strategies or pharmacophore design.

Properties

CAS No. |

6842-31-5 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-(diethoxymethyl)phenol |

InChI |

InChI=1S/C11H16O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11-12H,3-4H2,1-2H3 |

InChI Key |

DAUCWKQLHTWJNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=CC=C1O)OCC |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Analysis

Phenol, 2-(diethoxymethyl)- (C₁₁H₁₆O₄) features a benzene ring with a hydroxyl (-OH) group and a diethoxymethyl (-CH(OEt)₂) substituent at the ortho position. This dual functionality enables diverse reactivity, including phenolic -OH participation in electrophilic substitution and acetal-like hydrolysis of the diethoxymethyl group.

Hydrolysis of the Diethoxymethyl Group

The diethoxymethyl group (-CH(OEt)₂) undergoes acidic or basic hydrolysis , analogous to acetal cleavage. For example, under acidic conditions, the group may convert to a carbonyl species:

Reaction :

This pathway is supported by analogous reactions of diethoxymethyl groups in other systems, such as furan derivatives .

Electrophilic Aromatic Substitution

The phenolic -OH group strongly activates the ring for electrophilic substitution, directing incoming electrophiles to para (relative to -OH) or ortho positions.

-

Nitration :

-

Halogenation :

-

Acylation :

Oxidation Reactions

Phenols are prone to oxidation, forming quinones or phenoxazinones depending on substituents. For Phenol, 2-(diethoxymethyl)-:

-

Oxidation Pathway :

Alkylation and Friedel-Crafts Reactions

The activated ring allows alkylation via Friedel-Crafts or direct electrophilic substitution:

-

Conditions : Alkyl halides, solid acid catalysts (e.g., zeolites).

-

Mechanism : Electrophilic attack by alkylating agents, facilitated by the -OH group .

Catalytic Cross-Coupling

Analogous to oxidative amination in phenols :

-

Conditions : Fe[TPP]Cl or Mn[TPP]Cl catalysts, t-BuOOH oxidant, HFIP solvent.

-

Product : N, O-biaryl compounds or quinamine intermediates.

-

Mechanism : Radical-anion/nucleophile coupling between phenoxyl radicals and anilines .

Synthetic Routes

While direct synthesis data for this compound is limited, analogous methods include:

-

Alkylation of Phenol : Using diethoxymethyl halides under basic conditions.

-

Acetal Formation : Protection of a carbonyl group via diethoxymethylation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ortho-Substituted Phenols

Table 1: Key Properties of Ortho-Substituted Phenols

*logP values estimated using Crippen’s method for analogs ; †Calculated using ChemSpider data ; ‡Estimated based on diethoxymethyl group’s contribution.

Key Observations:

- Lipophilicity: The diethoxymethyl group increases logP compared to phenol (1.46 → ~2.50), enhancing solubility in organic solvents but reducing water solubility. This contrasts with 2-methylphenol (logP 1.95), where the methyl group has a smaller effect .

- Acidity: The electron-donating diethoxymethyl group may slightly reduce phenolic -OH acidity compared to unsubstituted phenol.

- Stability: Acetals like -CH(OCH₂CH₃)₂ resist nucleophilic attack but hydrolyze under acidic conditions to release ethanol and formaldehyde derivatives .

Acetal-Protected Aromatic Compounds

Table 2: Comparison with Acetal Derivatives

Key Observations:

- Synthetic Utility : Diethoxymethyl groups are widely used to protect reactive carbonyl groups (e.g., aldehydes) or stabilize intermediates in cyclopropanation reactions (e.g., Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate ).

- Reactivity: Unlike aldehyde acetals, the diethoxymethyl group in phenolic derivatives primarily modifies steric and electronic effects rather than protecting a functional group.

Amino-Substituted Phenols

Example: Phenol, 4-[2-(Diethylamino)ethoxy] (CAS 23877-67-0)

- Structure: Combines a phenolic -OH with a diethylaminoethoxy (-OCH₂CH₂N(Et)₂) group.

- Comparison: The diethylaminoethoxy group introduces basicity and hydrogen-bonding capacity, unlike the neutral diethoxymethyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.